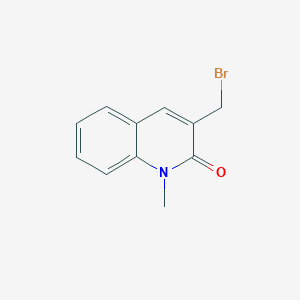
3-(Bromomethyl)-1-methylquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)-1-methyl-2(1H)-quinolinone is a heterocyclic organic compound that features a quinolinone core structure with a bromomethyl substituent at the 3-position and a methyl group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methyl-2(1H)-quinolinone using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the formation of the bromomethyl derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
3-(Bromomethyl)-1-methyl-2(1H)-quinolinone can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of the quinolinone.
Oxidation: Products may include quinolinone derivatives with additional oxygen-containing functional groups.
Reduction: Products include dehalogenated quinolinone or reduced derivatives.
科学的研究の応用
3-(Bromomethyl)-1-methyl-2(1H)-quinolinone has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is used as a probe to study biological processes and interactions at the molecular level.
作用機序
The mechanism of action of 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophilic site, facilitating covalent binding to nucleophilic residues in proteins.
類似化合物との比較
Similar Compounds
3-(Chloromethyl)-1-methyl-2(1H)-quinolinone: Similar structure but with a chlorine atom instead of bromine.
3-(Hydroxymethyl)-1-methyl-2(1H)-quinolinone: Similar structure but with a hydroxyl group instead of bromine.
3-(Methyl)-1-methyl-2(1H)-quinolinone: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Uniqueness
3-(Bromomethyl)-1-methyl-2(1H)-quinolinone is unique due to the presence of the bromomethyl group, which makes it highly reactive in nucleophilic substitution reactions
特性
CAS番号 |
114561-16-9 |
|---|---|
分子式 |
C11H10BrNO |
分子量 |
252.11 g/mol |
IUPAC名 |
3-(bromomethyl)-1-methylquinolin-2-one |
InChI |
InChI=1S/C11H10BrNO/c1-13-10-5-3-2-4-8(10)6-9(7-12)11(13)14/h2-6H,7H2,1H3 |
InChIキー |
FWDUPDPRMYXHMC-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C=C(C1=O)CBr |
正規SMILES |
CN1C2=CC=CC=C2C=C(C1=O)CBr |
同義語 |
2(1H)-Quinolinone,3-(bromomethyl)-1-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















